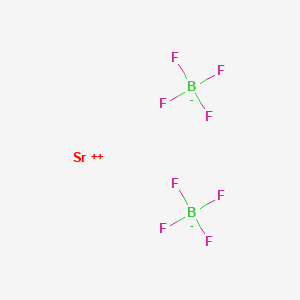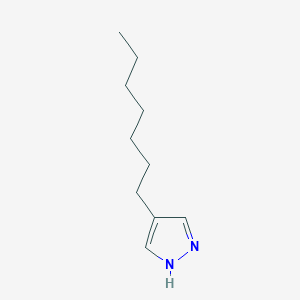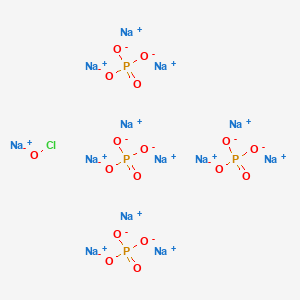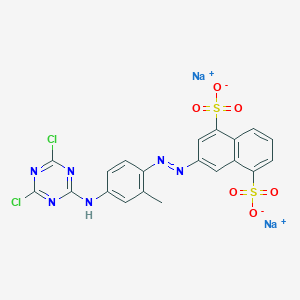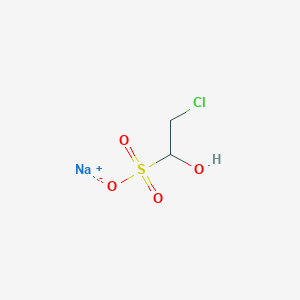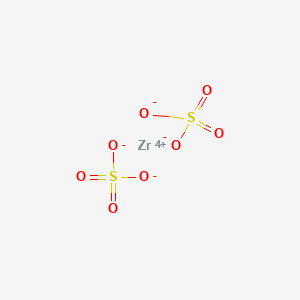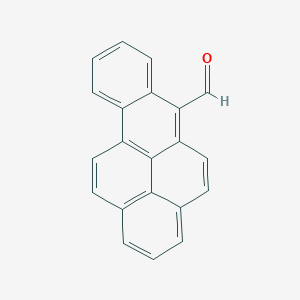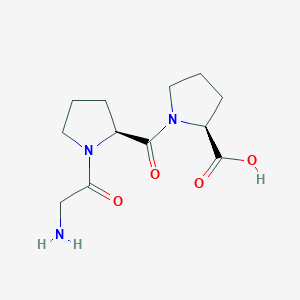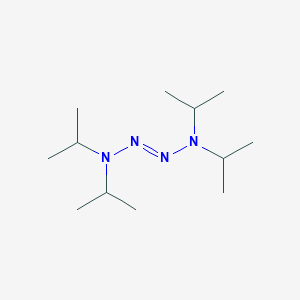
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is a chemical compound that belongs to the class of tetrazene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including materials science, pharmaceuticals, and explosives.
Mechanism Of Action
The mechanism of action of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is not fully understood. However, it is believed to act by inducing DNA damage and inhibiting cell proliferation. In addition, it has been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical And Physiological Effects
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that it can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to determine its safety and efficacy in vivo.
Advantages And Limitations For Lab Experiments
One of the advantages of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is its potential as a high-energy density material, which makes it suitable for use in explosives and propellants. In addition, its anticancer properties make it a promising candidate for the development of new cancer therapies. However, its potential toxicity and safety concerns limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)-. One direction is the development of new high-energy density materials based on this compound. Another direction is the investigation of its potential as a drug delivery system for cancer therapies. In addition, further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other fields, such as photochemistry and materials science.
Conclusion:
In conclusion, 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other fields.
Synthesis Methods
The synthesis of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- can be achieved through different methods, including the reaction of tetrazene with isopropyl iodide in the presence of sodium hydride. Another method involves the reaction of tetrazene with isopropyl alcohol in the presence of sulfuric acid. The yield of the synthesis process depends on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- has been extensively studied for its potential applications in various fields. In materials science, it has been used as a precursor for the synthesis of high-energy density materials, such as explosives and propellants. In pharmaceuticals, it has been investigated for its potential as an anticancer agent and as a drug delivery system. In addition, it has been studied for its potential applications in the field of photochemistry, where it can be used as a photosensitizer.
properties
CAS RN |
13304-31-9 |
|---|---|
Product Name |
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- |
Molecular Formula |
C12H28N4 |
Molecular Weight |
228.38 g/mol |
IUPAC Name |
N-[(E)-[di(propan-2-yl)amino]diazenyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C12H28N4/c1-9(2)15(10(3)4)13-14-16(11(5)6)12(7)8/h9-12H,1-8H3/b14-13+ |
InChI Key |
ZNDMWJNPHFHXFT-BUHFOSPRSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)/N=N/N(C(C)C)C(C)C |
SMILES |
CC(C)N(C(C)C)N=NN(C(C)C)C(C)C |
Canonical SMILES |
CC(C)N(C(C)C)N=NN(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



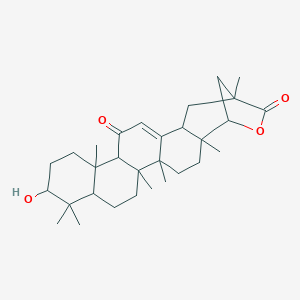
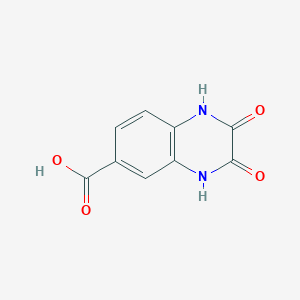

![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)
